molecular formula C11H17NO2 B13770505 1-(2-Propynyl)cycloheptanol carbamate CAS No. 91340-01-1

1-(2-Propynyl)cycloheptanol carbamate

Cat. No.: B13770505
CAS No.: 91340-01-1
M. Wt: 195.26 g/mol
InChI Key: TVICDZNAJKDBNJ-UHFFFAOYSA-N
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Description

1-(2-Propynyl)cycloheptanol carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. The compound’s structure consists of a cycloheptanol ring substituted with a propynyl group and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Propynyl)cycloheptanol carbamate can be synthesized through several methods. One common approach involves the reaction of cycloheptanol with propargyl bromide to introduce the propynyl group. This intermediate is then reacted with carbamoyl chloride to form the carbamate ester. The reaction typically requires a base such as triethylamine and is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale synthesis. The final product is usually purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-Propynyl)cycloheptanol carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Propynyl)cycloheptanol carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving carbamate-sensitive enzymes.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Propynyl)cycloheptanol carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylating the active site, thereby preventing substrate binding and enzyme activity. This mechanism is particularly relevant in the inhibition of acetylcholinesterase, an enzyme involved in neurotransmission. The propynyl group may also contribute to the compound’s reactivity by participating in nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Propynyl)cyclopentyl carbamate
  • Cyclohexanol, 1-(2-propyn-1-yl)-, 1-carbamate
  • Iodopropynyl butylcarbamate

Uniqueness

1-(2-Propynyl)cycloheptanol carbamate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

91340-01-1

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2-prop-2-ynylcycloheptyl) carbamate

InChI

InChI=1S/C11H17NO2/c1-2-6-9-7-4-3-5-8-10(9)14-11(12)13/h1,9-10H,3-8H2,(H2,12,13)

InChI Key

TVICDZNAJKDBNJ-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCCCCC1OC(=O)N

Origin of Product

United States

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